molecular formula C6H9ClO3 B13924960 Isopropyl 3-chloro-2-oxopropionate CAS No. 942148-14-3

Isopropyl 3-chloro-2-oxopropionate

Cat. No.: B13924960
CAS No.: 942148-14-3
M. Wt: 164.59 g/mol
InChI Key: RQOOVCWDDNTQMR-UHFFFAOYSA-N
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Description

Isopropyl 3-chloro-2-oxopropionate: is an organic compound with the molecular formula C6H9ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 3-chloro-2-oxopropionate can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction conditions helps in achieving high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-chloro-2-oxopropionate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form isopropyl 3-hydroxy-2-oxopropionate.

    Oxidation Reactions: It can be oxidized to form more complex compounds with additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed:

    Substitution: Isopropyl 3-hydroxy-2-oxopropionate.

    Reduction: Isopropyl 3-hydroxy-2-oxopropionate.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: Isopropyl 3-chloro-2-oxopropionate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of esters and other derivatives.

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar esters in biological systems.

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of isopropyl 3-chloro-2-oxopropionate involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. The compound can also undergo reduction and oxidation reactions, which further diversify its chemical behavior.

Comparison with Similar Compounds

    Isopropyl chloride: Similar in structure but lacks the oxo group.

    Ethyl 3-chloro-2-oxopropionate: Similar but with an ethyl group instead of an isopropyl group.

    Methyl 3-chloro-2-oxopropionate: Similar but with a methyl group instead of an isopropyl group.

Uniqueness: Isopropyl 3-chloro-2-oxopropionate is unique due to its specific reactivity and the presence of both the isopropyl and oxo groups. This combination makes it particularly useful in organic synthesis and industrial applications where specific reactivity is required.

Properties

CAS No.

942148-14-3

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

propan-2-yl 3-chloro-2-oxopropanoate

InChI

InChI=1S/C6H9ClO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3

InChI Key

RQOOVCWDDNTQMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=O)CCl

Origin of Product

United States

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